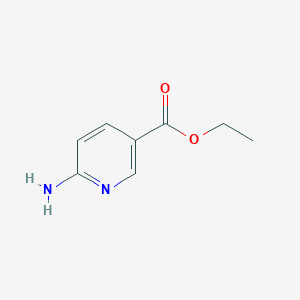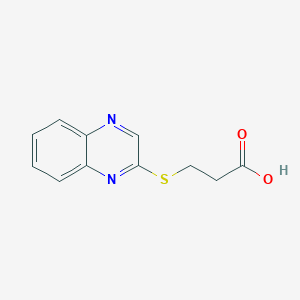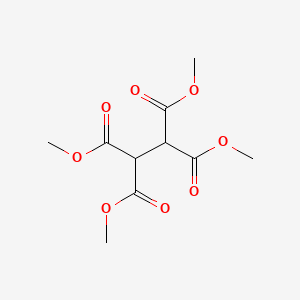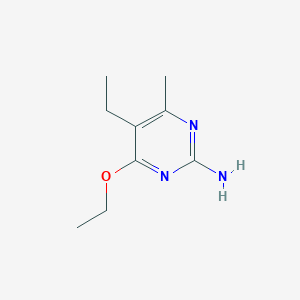
Ethyl 6-Aminonicotinate
概要
説明
Ethyl 6-aminonicotinate is a chemical compound that is part of a broader class of compounds known for their potential biological activities. While the provided papers do not directly discuss ethyl 6-aminonicotinate, they do provide insights into similar compounds, which can be used to infer some general characteristics and behaviors of ethyl 6-aminonicotinate.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Similarly, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was synthesized by multicomponent reactions . These methods suggest that the synthesis of ethyl 6-aminonicotinate could also be achieved through multicomponent reactions, potentially involving similar reagents and catalysts.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 6-aminonicotinate has been elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed a nearly perpendicular orientation of the phenyl group to the pyran ring, which adopts a boat conformation . This suggests that ethyl 6-aminonicotinate may also exhibit interesting conformational features that could be studied using X-ray crystallography.
Chemical Reactions Analysis
The reactivity of compounds structurally related to ethyl 6-aminonicotinate has been explored in various studies. For example, ethyl 8-amino-6-methyl-2,3-dihydro-4H-1-benzopyran-2-carboxylate was reported to be a versatile peptidomimetic building block, allowing for the introduction of various functionalities . This indicates that ethyl 6-aminonicotinate may also serve as a building block in the synthesis of more complex molecules, potentially through reactions such as nucleophilic substitutions or cycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to ethyl 6-aminonicotinate can be inferred from their structural characteristics and synthesis methods. For instance, the presence of an ethyl group and an amino group in the molecule suggests that it may have moderate polarity and could participate in hydrogen bonding, which would affect its solubility and boiling point. The crystal structure analysis of similar compounds often reveals the presence of intramolecular and intermolecular hydrogen bonds, which can influence the compound's melting point and stability .
科学的研究の応用
Synthesis of Heterocyclic Compounds
Ethyl 6-Aminonicotinate plays a role in the synthesis of heterocyclic compounds, which are crucial in various pharmaceutical and chemical applications. For instance, it's been used in the synthesis of hydroxy lamine derivatives and other heterocyclic compounds such as 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d][1, 2]oxazin-5-one (Markova et al., 1970).
Pharmaceutical Development
Ethyl 6-Aminonicotinate acyl sulfonamides, derivatives of ethyl 6-Aminonicotinate, have been explored as potent antagonists of the P2Y12 receptor. These compounds have shown significant potential in antithrombotic effects and have been involved in human clinical trials (Bach et al., 2013).
Catalyst in Organic Synthesis
Ethyl 6-Aminonicotinate is used as a catalyst in the synthesis of pyranopyrazoles. It facilitates a green, efficient method for preparing these compounds, which are significant in pharmaceutical research (Zolfigol et al., 2013).
Anticancer Research
In cancer research, derivatives of Ethyl 6-Aminonicotinate have shown potential in reversing epigenetic changes in metastatic pancreatic carcinoma. This research indicates the possibility of these compounds in therapeutic applications targeting cancer cells (Gao et al., 2022).
Corrosion Inhibition
Ethyl 6-Aminonicotinate derivatives have been studied as corrosion inhibitors, particularly in the industrial field. They show promise in protecting metals like steel during processes such as industrial pickling (Dohare et al., 2017).
Electrosynthesis Applications
The compound has been utilized in the electrosynthesis of 6-aminonicotinic acid, an important process in organic synthesis. This application demonstrates its role in facilitating reactions under mild conditions, highlighting its versatility in synthetic chemistry (Feng et al., 2010).
特性
IUPAC Name |
ethyl 6-aminopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVWPJKNMTBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284587 | |
| Record name | Ethyl 6-Aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-Aminonicotinate | |
CAS RN |
39658-41-8 | |
| Record name | 39658-41-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 6-Aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-aminonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3021116.png)




amine hydrochloride](/img/structure/B3021123.png)





